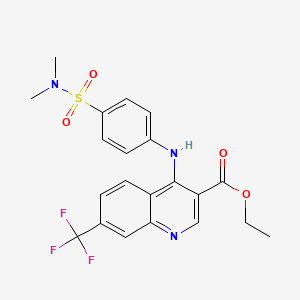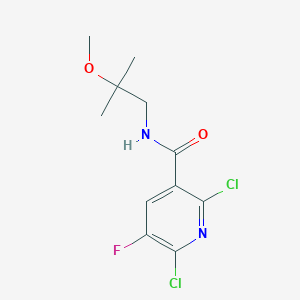
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, also known as SCH 23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Wirkmechanismus
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 works by binding to and blocking dopamine D1 receptors in the brain. This leads to a decrease in the activity of dopaminergic neurons, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 has been shown to have a number of biochemical and physiological effects in animal models. It can alter the release of dopamine and other neurotransmitters, as well as affect the activity of various enzymes and signaling pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 in lab experiments is its high potency and selectivity for dopamine D1 receptors. This allows for more precise manipulation of dopaminergic signaling pathways. However, one limitation is that it can be difficult to administer the drug in a controlled manner, as it has a relatively short half-life and can rapidly cross the blood-brain barrier.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390. One area of interest is its potential use in treating cognitive deficits associated with various neurological and psychiatric disorders. Another area of interest is its potential use in developing new drugs for the treatment of drug addiction. Additionally, further research is needed to better understand the long-term effects of 1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 on dopaminergic signaling and behavior.
Synthesemethoden
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 can be synthesized using a multi-step process involving the reaction of 1,3-dimethyluric acid with various reagents, followed by the addition of a phenylpiperazine moiety. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 has been widely used in scientific research to study the function of dopamine D1 receptors in the brain. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-20-16-15(17(25)21(2)18(20)26)24(12-19-16)13-22-8-10-23(11-9-22)14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZQIHCHLVFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)


![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)
![[(1-Amino-2-methylpropan-2-yl)oxy]benzene](/img/structure/B2942545.png)


![N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2942550.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2942551.png)



![[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile](/img/structure/B2942557.png)